molecular formula C15H21F3N2O2S2 B2632347 DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE CAS No. 1428374-43-9

DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE

Cat. No.: B2632347
CAS No.: 1428374-43-9
M. Wt: 382.46
InChI Key: PJIIKWJVLXTQEP-UHFFFAOYSA-N
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Description

DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzenesulfonyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a suitable thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-1-[4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2S2/c1-19(2)10-13-11-23-9-3-8-20(13)24(21,22)14-6-4-12(5-7-14)15(16,17)18/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIIKWJVLXTQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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